molecular formula C21H23FN6O B2800276 N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291872-31-5

N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2800276
CAS No.: 1291872-31-5
M. Wt: 394.454
InChI Key: SFNZTEKBCSWLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine ( 1291872-31-5) is a synthetic organic compound with a molecular formula of C21H27FN6O and a molecular weight of 398.5 g/mol . This hybrid molecule incorporates several pharmacologically significant motifs, including a 1,2,3-triazole core, a piperazine carboxamide, and aromatic substituents. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to biological targets and improve solubility properties . This makes triazole-containing compounds valuable intermediates in the development of potential therapeutic agents. Research into structurally similar triazole-piperazine hybrids has demonstrated potent biological activities. For instance, closely related N-substituted triazole derivatives have shown significant inhibitory activity against the enzyme 15-lipoxygenase (15-LOX), a key enzyme in the inflammatory cascade, with some analogs exhibiting IC50 values in the sub-micromolar range . Molecular docking studies of these analogs suggest they form stable complexes with the enzyme through key hydrogen bonds and hydrophobic interactions with amino acid residues such as Gln598, Arg260, and Thr443 . Furthermore, such compounds have shown promising drug-like properties, often complying with Lipinski's and Veber's rules, which are critical indicators for good oral bioavailability . The integration of the fluorophenylpiperazine unit is a common feature in many bioactive molecules, often contributing to enhanced metabolic stability and receptor binding. This compound is supplied For Research Use Only and is intended for use by qualified laboratory researchers. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for applications of analogous structures in enzyme inhibition, anticancer, and anti-inflammatory research .

Properties

IUPAC Name

[5-(4-ethylanilino)triazolidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-2-15-7-9-16(10-8-15)23-20-19(24-26-25-20)21(29)28-13-11-27(12-14-28)18-6-4-3-5-17(18)22/h3-10,19-20,23-26H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRRPAHPAHVWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, and how can steric hindrance be minimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling of the triazole with 4-(2-fluorophenyl)piperazine-1-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) is critical. To minimize steric hindrance during the acylation step:

  • Use a bulky base (e.g., DMAP) to enhance nucleophilicity of the triazole amine.
  • Optimize reaction temperature (0–25°C) to control reaction kinetics and reduce side products.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired regioisomer .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: Assign protons using ¹H and ¹³C NMR, focusing on diagnostic signals:
    • Downfield shifts (~8.0–8.5 ppm) for triazole protons.
    • Distinct splitting patterns for the ethylphenyl group (quartet for CH₂, triplet for CH₃).
    • Fluorine-induced coupling in the ¹H NMR (e.g., 2-fluorophenyl protons at ~6.8–7.5 ppm).
  • IR: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and triazole ring vibrations (1450–1550 cm⁻¹).
  • MS: Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperazine moiety) .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement using SHELXL?

Methodological Answer:

  • Data Collection: Ensure high-resolution X-ray data (≤1.0 Å) to reduce noise. Use synchrotron sources for weak diffractors.
  • Refinement in SHELXL:
    • Apply restraints for disordered regions (e.g., ethylphenyl group) using AFIX commands.
    • Validate hydrogen bonding with DFIX and DANG constraints.
    • Analyze residual density maps (e.g., peaks >0.5 e⁻/ų) to adjust thermal parameters.
  • Validation Tools: Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing interactions .

Advanced: How does the 2-fluorophenyl substitution on the piperazine moiety influence structure-activity relationships (SAR) in receptor binding studies?

Methodological Answer:

  • Electron-Withdrawing Effects: The fluorine atom increases piperazine’s electron-deficient nature, enhancing hydrogen bonding with receptor residues (e.g., serotonin 5-HT₁A).
  • Conformational Analysis: Use molecular docking (AutoDock Vina) to compare binding poses of fluorophenyl vs. non-fluorinated analogs.
  • Pharmacophore Mapping: Quantify π-π stacking interactions between the fluorophenyl ring and aromatic receptor pockets via CoMFA/CoMSIA .

Advanced: What experimental design strategies are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products using LC-MS .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the compound’s metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify reactive sites (e.g., triazole N-atoms) prone to cytochrome P450 oxidation.
  • Molecular Dynamics (MD): Simulate interactions with CYP3A4 (AMBER force field) to predict hydroxylation or demethylation.
  • In Silico Metabolism Tools: Use MetaSite or StarDrop to generate putative metabolites and compare with in vitro microsomal assays .

Advanced: How should researchers address contradictory bioactivity data across different assay systems (e.g., cell-free vs. cell-based)?

Methodological Answer:

  • Assay Optimization: Validate cell-based assays with positive controls (e.g., known receptor agonists/antagonists).
  • Membrane Permeability: Measure logP (shake-flask method) to assess cellular uptake discrepancies.
  • Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Advanced: What strategies are effective for analyzing enantiomeric purity if chiral centers are introduced during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak AD-H column with heptane/ethanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment.
  • X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine crystal packing .

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